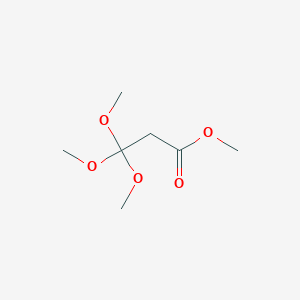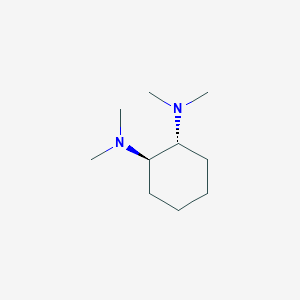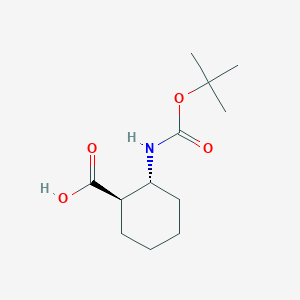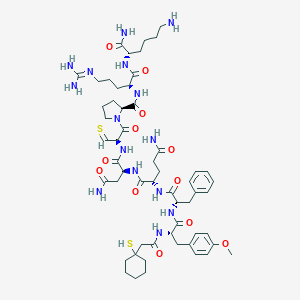
Methyl 3,3,3-trimethoxypropanoate
Übersicht
Beschreibung
Methyl 3,3,3-trimethoxypropanoate is a chemical compound that can be synthesized from various precursors and is used in different chemical reactions. While the provided papers do not directly discuss methyl 3,3,3-trimethoxypropanoate, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and characterization.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful control of reaction conditions. For instance, the synthesis of 3,3,3-Trimethoxypropanenitrile, a compound with a similar structure, was achieved through a two-step reaction using malononitrile as a raw material, with the product reaching a purity of 98.08% . This suggests that a similar approach could potentially be applied to synthesize methyl 3,3,3-trimethoxypropanoate.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 3,3,3-trimethoxypropanoate has been determined using various techniques such as electron diffraction, as seen in the study of trimethyl(methylene)phosphorane . X-ray diffraction and DFT calculations have also been used to determine the structure of methyl 3-(trimethylammonium)benzoate iodide . These methods could be employed to analyze the molecular structure of methyl 3,3,3-trimethoxypropanoate.
Chemical Reactions Analysis
Compounds with trimethylsilyl groups, such as methyl (trimethylsilylmethyl)acetylenecarboxylate, have been shown to react with nitrile oxides to yield cycloadducts, isoxazoles . Additionally, the trimethylenemethane radical cation generated from methylenecyclopropanone thioacetal has broad reactivities toward various olefins . These studies indicate the potential reactivity of methyl 3,3,3-trimethoxypropanoate in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized in detail. For example, the solubility of CO2 in 1,2,3-Trimethoxypropane, a glycerol-derived solvent, was examined along with its density, viscosity, and vapor pressure . Such properties are crucial for understanding the behavior of methyl 3,3,3-trimethoxypropanoate in different environments and could guide its applications in various fields.
Wissenschaftliche Forschungsanwendungen
Applications in Synthesis and Material Science
1. Synthesis and Characterization Methyl 3,3,3-trimethoxypropanoate has been synthesized through a two-step reaction involving malononitrile, achieving a product purity of 98.08%. Techniques like gas chromatography, GC-MS, IR, and 1HNMR have been utilized for product characterization, indicating its potential in organic synthesis and chemical analysis (Chen Xue-xi, 2012).
2. High-Voltage Battery Performance Enhancement Research indicates that alkyl 3,3,3-trifluoropropanoate derivatives, including methyl 3,3,3-trifluoropropanoate, can significantly enhance the high-voltage performance of LiNi1/3Co1/3Mn1/3O2/graphite lithium-ion batteries. This is achieved by forming a thinner cathode/electrolyte interfacial film, reducing interfacial resistance at high voltage, thereby improving the battery's cycling performance (X. Zheng et al., 2017).
3. Material Synthesis and Catalysis Methyl 3,3,3-trimethoxypropanoate and its derivatives find applications in material synthesis, particularly in the creation of polyanionic ligand platforms for methyl- and dimethylaluminum arrays. These platforms play a crucial role in the polymerization of olefins, highlighting its significance in chemical and materials synthesis (Philip I. Richards et al., 2019).
4. Surface Modification and Analytical Chemistry Surface confined ionic liquid derivatives of methyl 3,3,3-trimethoxypropanoate have been synthesized and employed as stationary phases for High-Performance Liquid Chromatography (HPLC), showcasing its utility in analytical chemistry and material sciences (Qian Wang et al., 2006).
Applications in Energy Storage
5. Redox Flow Batteries Substituted trimethylenecyclopropane dianions, a class of hexasubstituted [3]radialenes which include methyl 3,3,3-trimethoxypropanoate derivatives, are being explored as active species in redox flow batteries. Their stability, reversible electrochemistry, and tailorable synthesis make them promising candidates for aqueous organic catholytes in these energy storage systems (Nicholas Turner et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3,3,3-trimethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-9-6(8)5-7(10-2,11-3)12-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDRPRFMFHTAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564776 | |
| Record name | Methyl 3,3,3-trimethoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3,3-trimethoxypropanoate | |
CAS RN |
133871-52-0 | |
| Record name | Methyl 3,3,3-trimethoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3,3,3-trimethoxypropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)